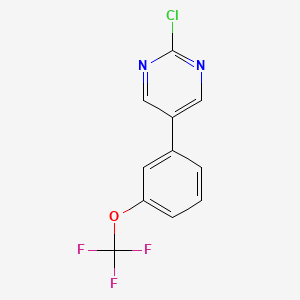

2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine is an organic compound that features a pyrimidine ring substituted with a chloro group at the 2-position and a trifluoromethoxyphenyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through the cyclization of appropriate precursors.

Substitution Reactions: The chloro group is introduced at the 2-position of the pyrimidine ring using chlorinating agents such as phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: The trifluoromethoxyphenyl group can engage in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Chlorinating Agents: Phosphorus oxychloride (POCl3) for introducing the chloro group.

Palladium Catalysts: Used in Suzuki-Miyaura coupling for attaching the trifluoromethoxyphenyl group.

Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of pyrimidines, including 2-chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine, exhibit significant anticancer properties. A study evaluated various thiazolo[4,5-d]pyrimidine derivatives for their cytotoxic effects against cancer cell lines. The introduction of the trifluoromethyl group was found to enhance the bioavailability and potency of these compounds .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 | 10 |

| 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines | DU145 | 12 |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Inhibitory assays against cyclooxygenase enzymes (COX-1 and COX-2) showed that certain derivatives could significantly suppress COX-2 activity, which is crucial for inflammation pathways. The structure–activity relationship (SAR) studies indicated that modifications to the trifluoromethoxy group could enhance anti-inflammatory efficacy .

Table 2: Anti-inflammatory Activity

| Compound | COX-2 Inhibition IC50 (µM) |

|---|---|

| This compound | 0.04 |

| Celecoxib (Standard Drug) | 0.04 |

Agrochemical Applications

The unique properties of the trifluoromethoxy group make this compound suitable for agrochemical applications as well. It has been explored for its potential as an herbicide and pesticide due to its ability to modulate plant growth regulators or inhibit specific enzymes involved in plant metabolism.

Material Science Applications

In material science, compounds featuring pyrimidine rings are utilized in the development of organic semiconductors and photovoltaic materials. The electronic properties conferred by the trifluoromethoxy group can enhance charge mobility and stability in these applications.

Case Study 1: Anticancer Screening

In a comprehensive study conducted by the National Cancer Institute, several pyrimidine derivatives were screened against a panel of cancer cell lines. The results highlighted that modifications at the 5-position significantly influenced their cytotoxicity profiles. Specifically, compounds with a trifluoromethoxy substitution showed enhanced activity against melanoma and prostate cancer cell lines .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of pyrimidines in vivo using carrageenan-induced paw edema models. The study demonstrated that specific derivatives not only reduced edema but also downregulated pro-inflammatory cytokines, indicating their potential as therapeutic agents in inflammatory diseases .

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The chloro group can participate in various biochemical reactions, potentially leading to the inhibition of specific enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

2-Chloro-5-(trifluoromethyl)phenylpyrimidine: Another related compound with a trifluoromethyl group at the 5-position.

Uniqueness

2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Biologische Aktivität

2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine is a heterocyclic compound notable for its structural features, including a pyrimidine ring substituted with chlorine and a trifluoromethoxy group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

- Molecular Formula : C11H8ClF3N2O

- Molecular Weight : Approximately 265.65 g/mol

The presence of the trifluoromethoxy group is significant as it enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

Biological Activity Overview

Research indicates that pyrimidine derivatives, including this compound, exhibit a range of biological activities such as:

- Anticancer Activity : Several studies have reported on the anticancer properties of pyrimidine derivatives. For instance, a study evaluating various compounds found that specific pyrimidine derivatives demonstrated potent antiproliferative effects against human cancer cell lines, including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .

- Mechanism of Action : The mechanism underlying the anticancer activity often involves the induction of apoptosis and inhibition of cell proliferation. The trifluoromethoxy group may enhance binding affinity to biological targets, improving efficacy against cancer cells.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique position of this compound within its chemical class:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | 0.82 | Contains dichloro substitution; used in similar biological applications. |

| 5-(Trifluoromethyl)pyrimidin-2-amine | 0.74 | Lacks chlorine substitution but retains trifluoromethyl group; potential for different biological activities. |

| 2-Chloro-4-(trifluoromethyl)pyrimidine | 0.70 | Similar halogenated structure; useful in medicinal chemistry. |

This table demonstrates that while there are structurally similar compounds, the specific substitutions in this compound may provide distinct biological activities and applications.

Case Studies on Anticancer Activity

- Antiproliferative Studies : In vitro studies have shown that certain pyrimidine derivatives exhibit IC50 values ranging from 0.87 to 12.91 µM against MCF-7 cells, with some compounds outperforming standard treatments such as 5-Fluorouracil .

- NCI Screening Program : Selected compounds from related studies underwent screening by the National Cancer Institute (NCI), where they demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

- Mechanistic Insights : Research has indicated that compounds with trifluoromethoxy substitutions can enhance interactions with key biological targets involved in cancer progression, such as matrix metalloproteinases (MMPs). This interaction can lead to inhibition of tumor growth and metastasis .

Eigenschaften

IUPAC Name |

2-chloro-5-[3-(trifluoromethoxy)phenyl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2O/c12-10-16-5-8(6-17-10)7-2-1-3-9(4-7)18-11(13,14)15/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJJRIKJKXWEAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(N=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.